ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate
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Overview
Description
Ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate is an intriguing compound in the chemical realm. It consists of multiple functional groups, including esters, amides, and pyrazoles, making it a versatile molecule for various applications. The complexity of its structure hints at potential utility in both scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate involves a multi-step process. Typically, it starts with the preparation of the pyrazole core. The synthesis might involve:
Formation of the Pyrazole Ring: : Using ethyl acetoacetate and hydrazine hydrate to form the pyrazole ring under reflux conditions.
Carbamoylation: : Introducing the carbamoyl group to the pyrazole core using phosgene or a similar reagent.
Coupling Reaction: : Coupling the functionalized pyrazole with a benzoic acid derivative under catalyzed conditions to form the final compound.
Industrial Production Methods
For industrial production, the process would be scaled up using optimized conditions:
Batch Process: : A batch reactor setup ensuring precise control over temperature and reaction times.
Continuous Flow Process: : Using a continuous flow reactor to enhance efficiency and yield by maintaining steady-state conditions.
Chemical Reactions Analysis
Ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate undergoes several types of reactions:
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrazole ring, forming various oxo derivatives.
Reduction: : Reduction reactions can target the ester or amide groups, leading to the formation of alcohol or amine derivatives.
Substitution: : The aromatic ring and the pyrazole can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide under acidic conditions.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide).
Major Products
Oxidation Products: : Pyrazole oxides.
Reduction Products: : Corresponding alcohols and amines.
Substitution Products: : Halo and alkyl derivatives.
Scientific Research Applications
Ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate finds applications across various fields:
Chemistry
Catalysis: : As a ligand in transition metal-catalyzed reactions.
Synthesis: : Intermediate for the synthesis of complex organic molecules.
Biology
Bioconjugation: : Conjugating biomolecules for targeted delivery systems.
Medicine
Pharmaceutical Development: : Potential precursor for drugs targeting specific pathways in diseases.
Diagnostics: : As a marker or probe in imaging studies.
Industry
Materials Science: : Component in the synthesis of polymers or other advanced materials.
Agrochemicals: : Used in the development of new pesticides or herbicides.
Mechanism of Action
The compound’s mechanism of action hinges on its functional groups and overall structure:
Molecular Targets: : The pyrazole ring can interact with various enzymes and receptors.
Pathways Involved: : It can inhibit or activate specific biochemical pathways depending on the substituents and overall molecular conformation.
Comparison with Similar Compounds
Ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate can be compared with other compounds possessing similar functionalities:
Similar Compounds
Ethyl 4-aminobenzoate: : Shares the ester and aromatic functionalities but lacks the complex pyrazole-amide structure.
1-Ethyl-5-(aminocarbonyl)pyrazole: : Contains the pyrazole core but lacks the ester and benzoate groups.
Uniqueness
Complexity: : The presence of multiple functional groups in this compound provides diverse reactivity and interaction potentials.
Versatility: : Its structure allows it to participate in a broad range of chemical and biological processes, making it more versatile than simpler analogs.
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Properties
IUPAC Name |
ethyl 4-[(5-carbamoyl-1-ethylpyrazol-4-yl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-3-21-13(14(17)22)12(9-18-21)20-16(24)19-11-7-5-10(6-8-11)15(23)25-4-2/h5-9H,3-4H2,1-2H3,(H2,17,22)(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVPNEPIQUCSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)NC2=CC=C(C=C2)C(=O)OCC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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